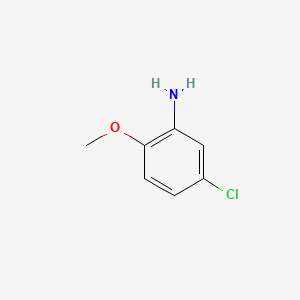

5-Chloro-2-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSMIPLNPSCJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4274-03-7 (hydrochloride) | |

| Record name | 5-Chloroanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0059116 | |

| Record name | 5-Chloro-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-03-4 | |

| Record name | 5-Chloro-2-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloroanisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-methoxyaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 5-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-O-ANISIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC5QZR6YNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 Chloro 2 Methoxyaniline

Reduction of Nitrobenzene Derivatives: 4-Chloro-2-nitroanisole (B146433) as Starting Material

The most common and well-documented method for synthesizing 5-chloro-2-methoxyaniline is the reduction of the nitro group in 4-chloro-2-nitroanisole. chemicalbook.com This starting material provides the necessary carbon skeleton and substituent arrangement, requiring only the conversion of the nitro group to an amine.

Catalytic hydrogenation is a frequently employed technique for the reduction of nitroarenes. This method involves the use of hydrogen gas in the presence of a metal catalyst. Platinum-on-carbon (Pt/C) is a notable catalyst for this transformation. echemi.com In one documented procedure, a suspension of 4-chloro-2-nitroanisole and 5% Pt/C in methanol (B129727) is subjected to a hydrogen gas atmosphere and stirred for three days. echemi.com Following filtration and concentration, the product is purified by column chromatography, yielding 76% of this compound. echemi.com

Other catalytic systems, such as those based on palladium, are also utilized. The choice of catalyst and reaction conditions can be tailored to enhance selectivity, ensuring the nitro group is reduced without affecting the chloro and methoxy (B1213986) substituents.

A high-yield alternative to catalytic hydrogenation involves the use of hydrazine (B178648) hydrate (B1144303) in combination with a metal salt. smolecule.com A common procedure utilizes iron(III) chloride (FeCl₃) and activated carbon in methanol. In this method, a mixture of 4-chloro-1-methoxy-2-nitrobenzene, FeCl₃, and active carbon is refluxed in methanol. Hydrazine hydrate is then added dropwise, and the reaction is stirred for approximately 16 hours. smolecule.com This process has been reported to produce this compound in a high yield of 98%. smolecule.com

Another system for the reduction of aromatic nitro compounds employs zinc dust with hydrazine hydrate in methanol at room temperature. This method is noted for its rapid and selective reduction of the nitro group, even in the presence of other reducible substituents like halogens.

Reduction of Nitrobenzene Derivatives: 4-Chloro-2-nitroanisole as Starting Material

Catalytic Reduction Approaches

Alternative Precursor Conversions

While the reduction of 4-chloro-2-nitroanisole is the principal route, other conceptual pathways exist. One such alternative involves the initial nitration of a precursor followed by O-methylation. This two-step approach could be advantageous if direct nitration presents regiochemical challenges. For instance, the hydrolysis of 2,5-dichloronitrobenzene can yield 4-chloro-2-nitrophenol, which can then be methylated.

Reaction Mechanisms and Chemical Transformations of 5 Chloro 2 Methoxyaniline

Nucleophilic Substitution Reactions Involving the Chloro Group

While aryl halides are generally resistant to nucleophilic substitution, specific conditions and substituent patterns can facilitate these reactions. ijcrcps.comlibretexts.org

The displacement of the chloro group in 5-Chloro-2-methoxyaniline can proceed through different mechanisms, primarily the nucleophilic aromatic substitution (SNAr) and the elimination-addition (benzyne) pathways.

SNAr Mechanism : This pathway involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (chloride). ijcrcps.com The rate of this reaction is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negative charge of the intermediate. ijcrcps.com In this compound, the presence of two electron-donating groups (amino and methoxy) deactivates the ring toward SNAr, making this pathway less favorable under standard conditions.

Elimination-Addition (Benzyne) Mechanism : Under the influence of a very strong base, such as sodium amide (NaNH₂), an elimination-addition reaction can occur. libretexts.org This mechanism involves the deprotonation of a hydrogen atom ortho to the chloro group, followed by the elimination of hydrogen chloride to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, with subsequent protonation yielding the substituted product. ijcrcps.comlibretexts.org For instance, the reaction of the related compound ortho-chloroanisole with sodium amide proceeds through a benzyne intermediate to yield meta-methoxyaniline, demonstrating the potential for substituent rearrangement. ijcrcps.comlibretexts.org

The scope of halogen displacement includes reactions with various nucleophiles, such as amines and thiols, to produce substituted derivatives.

The substituents on the benzene (B151609) ring profoundly affect the viability and mechanism of nucleophilic substitution.

| Substituent Effect | Impact on SNAr Mechanism | Impact on Benzyne Mechanism |

| Amino (-NH₂) Group | Electron-donating, deactivates the ring. | Can be deprotonated under strongly basic conditions. |

| Methoxy (B1213986) (-OCH₃) Group | Electron-donating, deactivates the ring. | Directs the addition of the nucleophile to the benzyne intermediate. |

| Chloro (-Cl) Group | Acts as the leaving group. Its electronegativity slightly polarizes the C-Cl bond. | Participates in the elimination step to form the benzyne. |

The combined electron-donating character of the amino and methoxy groups makes the SNAr pathway for this compound challenging. However, the benzyne mechanism remains a plausible route for halogen displacement when employing exceptionally strong bases.

Mechanism and Scope of Halogen Displacement

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The electron-rich nature of the aromatic ring in this compound, due to the activating amino and methoxy groups, makes it susceptible to electrophilic aromatic substitution.

The regiochemical outcome of electrophilic substitution is determined by the cumulative directing effects of the existing substituents. Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful activating, ortho, para-directors, while the chloro (-Cl) group is a deactivating ortho, para-director. msu.edu

Amino Group (at C1) : Strongly directs incoming electrophiles to positions 2 (blocked by -OCH₃), 4, and 6.

Methoxy Group (at C2) : Directs incoming electrophiles to positions 1 (blocked by -NH₂), 3, and 5 (blocked by -Cl).

Chloro Group (at C5) : Directs incoming electrophiles to positions 2 (blocked by -OCH₃) and 6.

The directing influences of the groups are antagonistic. The amino group is one of the strongest activating substituents, and its influence, combined with the reinforcing effect of the chloro group at position 6, makes this position a highly probable site for electrophilic attack. Position 4 is also strongly activated by the amino group. Position 3 is primarily activated by the methoxy group. Therefore, electrophilic substitution is expected to yield a mixture of products, with substitution at positions 4 and 6 being the most likely outcomes.

Computational methods, particularly Density Functional Theory (DFT), are employed to predict the regioselectivity of electrophilic attacks on substituted benzenes. These studies analyze the electronic properties of the molecule to identify the most nucleophilic sites.

For this compound (referred to in studies as 5COMA), DFT calculations have been used to determine various molecular properties: researchgate.net

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help predict reactivity. A high HOMO energy indicates a greater propensity to donate electrons to an electrophile.

Atomic Charges : Calculation of Mulliken's charges and natural atomic charges identifies the electron density at each atom in the ring. The carbon atoms with the highest negative charge are the most likely sites for electrophilic attack. researchgate.net

Molecular Electrostatic Potential (MEP) : MEP maps provide a visual representation of the electron density, highlighting the regions most susceptible to electrophilic attack. researchgate.net

These computational models provide theoretical support for predicting the outcomes of electrophilic substitution reactions, complementing experimental findings. researchgate.net

Directing Effects of Methoxy and Amino Groups

Diazotization and Coupling Reactions of the Aniline (B41778) Moiety

A characteristic reaction of primary aromatic amines like this compound is diazotization, followed by a coupling reaction to form azo compounds. smolecule.com This two-step process is fundamental to the synthesis of a wide range of azo dyes. globalresearchonline.net

The reaction proceeds as follows:

Diazotization : The primary amino group of this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt, this compound-1-diazonium chloride. researchgate.netaipublishers.org

Azo Coupling : The resulting diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline derivative. globalresearchonline.netscispace.com This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group which acts as a chromophore. globalresearchonline.net

A notable application of this reaction is the preparation of Fast Red RC salt, a stable diazonium salt derived from this compound, which is used in histological staining and biochemical assays. oup.com

Formation of Diazonium Salts

A key reaction of this compound is its conversion to a diazonium salt through diazotization. This process typically involves treating the amine with nitrous acid, which is generated in situ from a nitrite salt (commonly sodium nitrite) and a strong acid like hydrochloric acid. The amino group is transformed into a diazonium group (-N₂⁺), creating a highly reactive intermediate.

The general steps for the diazotization of this compound are as follows:

Dissolving this compound in an acidic solution.

Cooling the solution to a low temperature, typically 0-5 °C, to ensure the stability of the resulting diazonium salt.

Slowly adding an aqueous solution of sodium nitrite to the amine solution.

The resulting 5-chloro-2-methoxyphenyl diazonium salt is often not isolated and is used directly in subsequent reactions due to its instability.

Applications in Azo Compound Formation

Diazonium salts derived from this compound are crucial intermediates in the production of azo compounds, particularly azo dyes. These dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The formation of azo compounds occurs through a coupling reaction where the diazonium salt acts as an electrophile and attacks another electron-rich aromatic compound, known as a coupling component.

The vibrant colors and stability of the resulting azo dyes make them widely used in the textile and pigment industries. For instance, this compound is a precursor for the synthesis of Fast Red RC, a pH-stable dye used in various staining and assay applications. The coupling reaction is typically carried out at controlled temperatures to yield the desired azo dye. The specific color and properties of the dye depend on the chemical nature of the coupling component.

Derivatization Reactions at the Amino Nitrogen

The amino group of this compound is a key site for various derivatization reactions, allowing for the introduction of diverse functional groups and the synthesis of a wide range of compounds with potential applications in pharmaceuticals and materials science.

Acylation and Sulfonamidation Studies

The amino group of this compound readily undergoes acylation reactions with acylating agents such as acyl chlorides or anhydrides to form amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) yields N-(5-chloro-2-methoxyphenyl)acetamide. Similarly, benzoylation with benzoyl chloride produces the corresponding N-benzoyl derivative. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct.

Sulfonamidation involves the reaction of this compound with sulfonyl chlorides to form sulfonamides. For example, coupling with various aryl sulfonyl chlorides in a basic aqueous medium produces N-(5-chloro-2-methoxyphenyl)aryl sulfonamides. These sulfonamide derivatives can be further modified, for instance, by N-alkylation.

| Reaction Type | Reagent Example | Product Example |

| Acetylation | Acetic Anhydride | N-(5-chloro-2-methoxyphenyl)acetamide |

| Benzoylation | Benzoyl Chloride | N-(5-chloro-2-methoxyphenyl)benzamide |

| Sulfonamidation | Aryl Sulfonyl Chloride | N-(5-chloro-2-methoxyphenyl)aryl sulfonamide |

Alkylation and Arylation Strategies

The nitrogen atom of the amino group in this compound can be alkylated using alkyl halides. For example, N-alkylation with methyl acrylate (B77674) can be performed under basic conditions. Reductive alkylation, a method that involves reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, is another strategy to introduce alkyl groups.

Arylation of this compound involves the formation of a new carbon-nitrogen bond with an aryl group. This can be achieved through reactions like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. Another approach involves the reaction with activated aryl compounds, such as those containing nitro groups, where the amino group of this compound acts as a nucleophile. For instance, it can react with 2-fluoro-nitrobenzene to yield N-(2-methoxy-5-chloro-phenyl)-2-nitroaniline.

Urea (B33335) and Carbamide Formation

This compound can react with isocyanates to form urea derivatives. For example, its reaction with an appropriate isocyanate can yield N-(5-chloro-2-methoxyphenyl)-N'-substituted ureas. Another route to urea derivatives involves the reaction of this compound hydrochloride with a cyanamide (B42294) derivative.

The formation of thiourea (B124793) derivatives is also possible. Reacting this compound with thiocyanates or isothiocyanates leads to the corresponding thioureas, such as N-(5-chloro-2-methoxyphenyl)thiourea. These urea and thiourea derivatives are of interest in medicinal chemistry due to their potential biological activities.

Oxidation and Reduction Pathways of this compound

The chemical behavior of this compound is also defined by its susceptibility to oxidation and the reduction reactions used in its synthesis.

Oxidation: this compound can be oxidized to form various products, including the corresponding quinones. Common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can be used for this transformation. The specific product formed depends on the oxidizing agent and the reaction conditions.

Medicinal Chemistry Research and Biological Activity of 5 Chloro 2 Methoxyaniline Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity. For derivatives of 5-chloro-2-methoxyaniline, these studies have provided critical insights into the structural requirements for their biological activities.

The biological activity of compounds derived from this compound is highly dependent on the nature and position of various substituents.

In a series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides , SAR studies revealed the importance of substituents on the aryl ring for biological activity. For instance, the presence of methoxy (B1213986) groups at specific positions can be crucial, and the removal or shift of these groups can lead to a complete loss of activity. Similarly, replacing the chloro group with a larger bromo substituent was found to retain activity, indicating that steric factors at this position are well-tolerated.

For naphthyridine carboxamide derivatives , the substituent effects have been systematically studied. The 4-hydroxy group was found to be critical, as its removal led to a significant decrease in potency. Furthermore, methylation of this hydroxyl group increased the dissociation constant (Kd), suggesting reduced target binding. In the same series, an ortho-methoxy group on the phenyl ring improved metabolic stability, while a para-chloro substituent enhanced membrane permeability.

In the development of pyrimido[4,5-b]indole-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, the presence of a 5-chloro group was found to be detrimental to cell-based Epidermal Growth Factor Receptor (EGFR) inhibition when compared to the non-chlorinated parent compound. nih.gov However, a 3-methoxyphenyl (B12655295) substituted derivative was identified as the most potent PDGFR-β inhibitor within its series. nih.gov

Studies on 5-chloroindole-6-carboxamide derivatives as Nurr1 agonists showed a clear SAR for the aniline (B41778) moiety. nih.gov While ortho-chloro substitution was less active, a para-chloro substitution significantly improved potency. nih.gov A similar trend was observed with methyl substitutions. nih.gov Replacing the chloro group with a trifluoromethyl group was not favorable for activity. nih.gov

| Derivative Class | Substituent Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides | Removal/shift of methoxy groups | Complete loss of activity | |

| N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides | Replacement of 4-chloro with 4-bromo | Activity retained | |

| Naphthyridine carboxamides | Removal of 4-hydroxy group | 100-fold decrease in potency | |

| Naphthyridine carboxamides | Methylation of 4-hydroxy group | Reduced target binding (Kd increased from 18 nM to 1.2 μM) | |

| Naphthyridine carboxamides | Ortho-methoxy on phenyl ring | Improved metabolic stability | |

| Pyrimido[4,5-b]indoles | Presence of 5-chloro group | Detrimental to EGFR inhibition | nih.gov |

| 5-chloroindole-6-carboxamides | Para-chloro substitution on aniline | Marked improvement in potency as Nurr1 agonist | nih.gov |

| 5-chloroindole-6-carboxamides | Replacement of chloro with trifluoromethyl | Not favorable for activity | nih.gov |

Computational methods, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for predicting the biological activity of novel compounds and understanding their mechanism of action at a molecular level.

Molecular docking studies have been employed to investigate the binding modes of 5-chloro-2-substituted sulfanylbenzoxazole derivatives with their biological target, the KCNQ2 receptor, to rationalize their anticonvulsant activities. researchgate.net These studies revealed that the most active compounds exhibited the highest binding affinities towards the receptor. researchgate.net

QSAR models have been developed for aniline derivatives to predict their lipophilicity, a key parameter influencing pharmacokinetic properties. researchgate.net Methods like multiple linear regression (MLR), principal component regression (PCR), and partial least square regression (PLSR) have been utilized to build these predictive models. researchgate.net

For a series of phenylethylbenzamide derivatives designed as DNA methyltransferase (DNMT) inhibitors, molecular docking studies were performed to propose a binding mode for this class of compounds. scispace.com Similarly, computational studies have been instrumental in the discovery of BCR-ABL1 kinase inhibitors, where derivatives of 4-chloro-2-fluoro-5-methoxyaniline (B79500) were synthesized and evaluated. acs.org

Impact of Substituent Modifications on Bioactivity

Exploration of Potential Biological Targets

Derivatives of this compound have been shown to interact with a range of biological targets, including enzymes and other cellular components, which underpins their diverse pharmacological effects.

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Several derivatives of this compound have been identified as potent enzyme inhibitors.

Urease Inhibition : A series of N-alkyl/arakyl derivatives of N-(4-(N-(5-chloro-2-methoxyphenyl)sulfamoyl)phenyl)acetamide were synthesized and screened for their enzyme inhibitory activity. researchgate.net All the synthesized compounds displayed varying degrees of antiurease activity. researchgate.net

Histone Deacetylase (HDAC) Inhibition : 2-Chloro-4-(5-chloro-2-methoxyphenyl)pyrimidine has been investigated as a potential inhibitor of HDACs. evitachem.com These enzymes play a crucial role in regulating gene expression, and their inhibition is a valid strategy in cancer therapy. evitachem.com

DNA Methyltransferase (DNMT) Inhibition : Phenylethylbenzamide derivatives incorporating the this compound moiety have been synthesized and evaluated for their inhibitory activity against human DNMT1 and DNMT3A. scispace.com These enzymes are involved in the epigenetic silencing of tumor suppressor genes, making them attractive targets for cancer treatment. scispace.com

Receptor Tyrosine Kinase (RTK) Inhibition : In the quest for novel anticancer agents, 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines were designed as ATP-competitive inhibitors of VEGFR-2, a key mediator of tumor angiogenesis. nih.gov Additionally, derivatives of 5-Chloro-4-ethoxy-2-methoxyaniline have shown potential in targeting mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are often overactive in various cancers. smolecule.com

The biological effects of this compound derivatives can also be attributed to their interactions with other vital cellular components. The inhibition of enzymes like DNMTs and HDACs has direct consequences on the state of DNA and chromatin structure. By inhibiting DNMTs, these derivatives can prevent the methylation of DNA, a key epigenetic modification that leads to the silencing of tumor suppressor genes. scispace.com Similarly, HDAC inhibitors prevent the removal of acetyl groups from histones, leading to a more open chromatin structure and the expression of previously silenced genes. evitachem.com

Enzyme Inhibition and Modulation

Antimicrobial Activity Investigations

Several classes of compounds derived from this compound have been investigated for their antimicrobial properties against a spectrum of pathogens.

A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides and their N-benzyl/ethyl substituted derivatives were synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

5-Chloro-1,3-benzoxazol-2(3H)-one derivatives have also been a focus of antimicrobial research. nih.gov These compounds, substituted with moieties like p-aminobenzoic acid and sulfanilamide, have shown promising antibacterial and antifungal activities. nih.gov For instance, certain derivatives displayed good activity against Staphylococcus aureus and Escherichia coli. nih.gov One derivative, in particular, showed good antifungal activity against Candida albicans, comparable to the standard drug miconazole. nih.gov

Further studies on 2(3H)-benzoxazolone derivatives have been conducted to evaluate their antimicrobial activity against standard bacterial and fungal strains using the microdilution method to determine their Minimum Inhibitory Concentrations (MICs). fabad.org.tr

| Derivative Class | Microorganism | Activity | Reference |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides | Gram-positive and Gram-negative bacteria | Antibacterial activity observed | researchgate.net |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives (P4A, P4B, P6A) | Staphylococcus aureus, Escherichia coli | Good antibacterial activity | nih.gov |

| 5-Chloro-1,3-benzoxazol-2(3H)-one derivative (P2B) | Candida albicans | Good antifungal activity (half of Miconazole) | nih.gov |

| 2(3H)-Benzoxazolone derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa, C. albicans | MIC values determined against various strains | fabad.org.tr |

Antibacterial Efficacy of Derivatives

Derivatives of this compound have demonstrated notable antibacterial properties. A series of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides were synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. Several of these compounds were found to be active against bacterial strains. For instance, some derivatives showed activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Salmonella enteritidis, and Escherichia coli (Gram-negative). One particular derivative, compound 6a , which contains ethyl and tert-butyl groups, was noted for its significant activity against all tested bacterial strains.

In other studies, 5-chloro-1,3-benzoxazol-2(3H)-one derivatives were synthesized and tested. nih.gov Two compounds, P4A and P4B , showed good antibacterial activity, and along with compound P6A , were effective against Staphylococcus aureus and Escherichia coli. nih.gov Further research into 2(3H)-Benzoxazolone derivatives provided specific minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium. The MIC values for these derivatives against various bacteria ranged from 8 to 512 µg/ml. fabad.org.tr Additionally, sulfonamide derivatives have been tested against multidrug-resistant Staphylococcus aureus, with MIC values ranging from 64 to 512 µg/ml. researchgate.net

| Derivative Class | Bacterial Strain | Activity/MIC Value | Source |

|---|---|---|---|

| N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides | Gram-positive & Gram-negative bacteria | Active | fabad.org.tr |

| 5-chloro-1,3-benzoxazol-2(3H)-one (P4A, P4B, P6A) | Staphylococcus aureus, Escherichia coli | Good activity | nih.gov |

| 2(3H)-Benzoxazolone derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | 8-512 µg/ml | fabad.org.tr |

| Sulfonamide derivatives | Multidrug-resistant S. aureus | 64-512 µg/ml | researchgate.net |

| N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | S. aureus | MIC: 128 µg/ml | nih.gov |

Antifungal Properties

The antifungal potential of this compound derivatives has also been a subject of investigation. The parent compound itself, 4-Chloro-2-methoxyaniline, has been noted to possess fungicidal properties, which may stem from its ability to oxidize the fungal cell membrane.

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have shown promising antifungal activity. nih.gov Specifically, compound P2B demonstrated good antifungal effects against Candida albicans, with its activity being half that of the standard antifungal drug Miconazole. nih.gov Compounds P4A and P4B from the same family also exhibited good antifungal activity. nih.gov In contrast, a study on N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides found that these particular derivatives had almost no antifungal potency.

Further research into methoxy-substituted benzothiazole (B30560) derivatives, synthesized from a chloro-methoxy-aniline precursor, identified compounds with potent activity against Aspergillus niger. Specifically, compounds K-05 and K-06 were found to be the most active in this regard.

| Derivative Class/Compound | Fungal Strain | Activity | Source |

|---|---|---|---|

| 5-chloro-1,3-benzoxazol-2(3H)-one (P2B) | Candida albicans | Good activity (half of Miconazole) | nih.gov |

| 5-chloro-1,3-benzoxazol-2(3H)-one (P4A, P4B) | Fungi | Good activity | nih.gov |

| Methoxy substituted benzothiazole (K-05, K-06) | Aspergillus niger | Potent activity | [] |

| N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides | Fungi | Almost no potency | [] |

Anticancer Research

Derivatives of this compound are a significant area of focus in anticancer research, with various synthesized compounds showing promising activity against several cancer cell lines.

Inhibition of Cellular Proliferation

Several classes of derivatives have demonstrated the ability to inhibit the growth of cancer cells. One notable example is 5-Chloro-2-methoxyphenyl isothiocyanate (CMITC). Studies on N-(5-chloro-2-methoxyphenyl)methylthiourea derivatives, which are related to CMITC, showed significant cytotoxicity in breast cancer cell lines, with IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) below 10 µM. CMITC itself has been tested against a variety of cancer cell lines, showing IC₅₀ values of 7.5 µM in MCF-7 (breast cancer), 10.0 µM in A549 (lung cancer), and 8.0 µM in HT-29 (colon cancer).

Another important class is the benzoxazole (B165842) derivatives. A derivative of 5-chlorobenzo[d]oxazole bearing a terminal 2-methoxy phenyl moiety (14b ) exhibited potent cytotoxic activity against both MCF-7 and HepG2 (liver cancer) cell lines, with IC₅₀ values of 4.75 µM and 4.61 µM, respectively. Other derivatives in this series also showed strong inhibition of cancer cell proliferation.

Acridine derivatives have also been explored. Acridine–thiosemicarbazone derivatives containing a 6-chloro-2-methoxyacridin structure showed high activity against leukemic cells. For example, derivative DL-01 was the most potent against K-562 leukemia cells, with an IC₅₀ of 11.45 µM. mdpi.com

| Derivative/Compound | Cancer Cell Line | IC₅₀ Value (µM) | Source |

|---|---|---|---|

| 5-Chloro-2-methoxyphenyl isothiocyanate (CMITC) | MCF-7 (Breast) | 7.5 | |

| 5-Chloro-2-methoxyphenyl isothiocyanate (CMITC) | A549 (Lung) | 10.0 | |

| 5-Chloro-2-methoxyphenyl isothiocyanate (CMITC) | HT-29 (Colon) | 8.0 | |

| Benzoxazole derivative 14b | MCF-7 (Breast) | 4.75 | [] |

| Benzoxazole derivative 14b | HepG2 (Liver) | 4.61 | [] |

| Acridine derivative DL-01 | K-562 (Leukemia) | 11.45 | mdpi.com |

Mechanisms of Cell Death Induction

Beyond simply halting proliferation, research has delved into how these derivatives cause cancer cells to die. A primary mechanism identified for 5-Chloro-2-methoxyphenyl isothiocyanate (CMITC) is the induction of apoptosis, or programmed cell death. This process is often triggered by the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division, leading to cell cycle arrest, typically at the G2/M phase.

Studies on pyrimidine (B1678525) derivatives have also shed light on their mechanisms. One compound, 4j , was found to induce G2/M cell cycle arrest and apoptosis in human pancreatic carcinoma cells. evitachem.com Similarly, certain 9-benzylaminoacridine derivatives can induce apoptosis and arrest the cell cycle in either the S phase or the G2/M phase in HCT-116 colon cancer cells.

Another mechanism of cell death, autophagy, was observed in studies of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives. researchgate.net It appears that for some of these compounds, autophagy precedes a late-stage apoptosis, characterized by the appearance of autophagosomes and the eventual activation of caspases 3/7 and DNA fragmentation. researchgate.net

Therapeutic Potential in Neurological and Other Areas

The structural versatility of aniline derivatives has made them attractive candidates for research into neurological disorders and other therapeutic areas.

Aniline Derivatives with Central Nervous System Activity

Aniline derivatives are being actively investigated for their potential to treat diseases of the central nervous system (CNS). mdpi.com A key challenge in developing drugs for the CNS is the ability of a compound to cross the blood-brain barrier (BBB). mdpi.com The physicochemical properties of aniline derivatives can be modified to enhance their ability to penetrate the BBB and interact with targets within the CNS. mdpi.comarabjchem.org

Research has explored these derivatives for a range of neurological conditions:

Neurodegenerative Diseases : A benzothiazole aniline derivative, BTA-EG4, has been shown to increase the formation of dendritic spines and improve memory in animal models, suggesting its potential for treating conditions like Alzheimer's disease. mdpi.com Styrylaniline derivatives have been designed as ligands for alpha-synuclein (B15492655) aggregates, which are a hallmark of Parkinson's disease. nih.gov

Epilepsy and Anxiety : Phenytoin derivatives conjugated with various anilines have been synthesized and evaluated for anticonvulsant, antianxiety, and skeletal muscle relaxant activities. benthamdirect.com Compounds containing chloro groups were found to have significant potential compared to the standard drug Diazepam. benthamdirect.com

Basal Ganglia Disorders : Aniline derivatives have been designed to interact with the GPR88 receptor, which is highly expressed in the striatum and implicated in disorders of the basal ganglia. nih.gov

These studies highlight the broad potential of the aniline scaffold in developing new therapies for a variety of complex neurological disorders.

Bioavailability and Metabolic Pathways of Derivatives

Research into the metabolism of analogous compounds, such as 2-methoxyaniline (o-anisidine), provides foundational insights. The metabolism of o-anisidine (B45086) is known to proceed through several key pathways mediated primarily by the cytochrome P450 (CYP) enzyme system in the liver. researchgate.net A principal transformation involves N-oxidation, leading to the formation of N-(2-methoxyphenyl)hydroxylamine. This metabolite is considered a reactive species that can contribute to genotoxicity. researchgate.net Further metabolism of this hydroxylamine (B1172632) intermediate can lead back to the parent compound, o-anisidine. researchgate.net Studies have identified specific human CYP isoenzymes responsible for these transformations, with CYP3A4, CYP2E1, and CYP2C playing major roles, and CYP2D6 and CYP2A6 contributing to a lesser extent. researchgate.net

For derivatives of this compound, one can anticipate similar metabolic routes, including:

N-Oxidation: Formation of hydroxylamine derivatives.

O-Demethylation: Removal of the methyl group from the methoxy moiety to yield an aminophenol derivative.

Ring Hydroxylation: Addition of a hydroxyl group to the benzene (B151609) ring, with the position guided by the existing chloro and methoxy substituents.

Conjugation: Subsequent reaction of metabolites with endogenous molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

The presence of the chlorine atom can significantly influence the rate and regioselectivity of these metabolic reactions compared to the non-chlorinated parent, potentially altering the derivative's half-life and clearance.

The bioavailability of these derivatives is demonstrated in studies of more complex molecules that incorporate the this compound scaffold or similar structural motifs. For instance, in the development of novel antimalarial agents, a series of 3-aryl-6-chloro-7-methoxy-4(1H)-quinolones were evaluated for their physicochemical and pharmacokinetic properties. acs.org The microsomal stability, a key indicator of metabolic clearance, was shown to be highly dependent on the specific substitutions on the aryl ring. acs.org

In another study focusing on inhibitors for MERS-CoV, a quinolin-4(1H)-one derivative, compound 6u , demonstrated favorable metabolic stability in liver microsomes from humans, rats, and mice. nih.gov This stability translated into good in vivo pharmacokinetic properties, including a notable oral bioavailability of 56% in rats. nih.gov Such findings underscore that while the core structure presents certain metabolic liabilities, strategic chemical modification can produce derivatives with desirable drug-like properties.

Interactive Data Table: Metabolic Stability of MERS-CoV Inhibitor 6u nih.gov

| Parameter | Species | System | Result |

| Metabolic Stability | Human | Liver Microsomes | Good |

| Metabolic Stability | Rat | Liver Microsomes | Good |

| Metabolic Stability | Mouse | Liver Microsomes | Good |

| Oral Bioavailability | Rat | In vivo | 56% |

Interactive Data Table: Physicochemical and Metabolic Properties of Antimalarial Quinolone Analogues acs.org

| Compound | Substituent (para) | Log D | Microsomal Stability (% Remaining after 1 hr) |

| 12 | -F | 2.58 | 48 |

| 59 | -Cl | 2.88 | >99 |

| 60 | -Br | 2.86 | >99 |

| 61 | -CF₃ | 2.69 | >99 |

Materials Science and Polymer Chemistry Applications

Integration into Polymeric Structures

The incorporation of 5-Chloro-2-methoxyaniline moieties into polymer chains can be achieved through various polymerization techniques, leading to novel copolymers and functionalized polymers with enhanced properties.

Copolymerization is a key strategy to combine the desirable properties of different monomers. This compound has been successfully copolymerized with other monomers, such as 2-chloroaniline (B154045) and 2-methoxyaniline, through oxidative polymerization methods. evitachem.comiosrphr.orgstmjournals.in The use of an oxidizing agent like ammonium (B1175870) persulfate is common in these syntheses. iosrphr.org The resulting copolymers often exhibit improved processability and solubility in common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607), compared to their homopolymer counterparts. iosrphr.org

Research has also explored the electrochemical copolymerization of this compound with monomers like diphenylamine. ingentaconnect.com This technique allows for the deposition of copolymer films with controlled thickness and properties directly onto an electrode surface. ingentaconnect.com The reactivity ratios of the comonomers can be determined to understand the copolymerization kinetics and the final composition of the polymer chain. ingentaconnect.com

Table 1: Examples of Copolymer Synthesis with this compound

| Comonomer | Polymerization Method | Key Findings |

| 2-Chloroaniline | Chemical Oxidative Polymerization | Resulting copolymer is soluble in common organic solvents. iosrphr.org |

| 2-Methoxyaniline | Chemical Oxidative Polymerization | Formation of a copolymer with improved processability. iosrphr.orgstmjournals.in |

| Diphenylamine | Electrochemical Copolymerization | Allows for the formation of electroactive copolymer films. ingentaconnect.com |

The functional groups on this compound provide reactive sites for the functionalization of polymer backbones. This "grafting to" approach involves attaching the aniline (B41778) derivative to a pre-existing polymer chain, thereby modifying its surface properties or introducing new functionalities. nih.gov For instance, the amine group can react with various electrophilic sites on a polymer backbone. This method is a versatile tool for tailoring the physicochemical properties of polymers for specific applications. nih.gov

Synthesis of Copolymers Containing this compound Moieties

Development of Functional Materials

The integration of this compound into polymeric structures has led to the development of a range of functional materials with applications in nanocomposites and electroactive polymers.

Nanocomposites incorporating polymers derived from this compound have shown significant enhancements in their physical properties. In one study, a nanocomposite was prepared by reinforcing a polyurethane/poly(2-chloro-5-methoxyaniline) blend with carbon nano-onions. tandfonline.comtandfonline.com The in-situ polymerization of 2-chloro-5-methoxyaniline (B1294355) was carried out to create the polyaniline derivative within the blend. tandfonline.comtandfonline.com

The resulting nanocomposites exhibited improved thermal stability and morphology, with uniform dispersion of the nanoparticles within the polymer matrix. tandfonline.comtandfonline.com The incorporation of functionalized carbon nano-onions further enhanced the thermal resistance of the material. tandfonline.comtandfonline.com Such nanocomposites have potential applications in areas like corrosion protection coatings. tandfonline.comtandfonline.com Another study focused on a nanocomposite of poly(2-methoxyaniline-co-2-chloroaniline) with iron oxide (Fe2O3) nanoparticles, which showed greater thermal stability and electrical conductivity compared to the pure copolymer. iosrphr.org

Table 2: Properties of a Polyurethane/Poly(2-chloro-5-methoxyaniline)/Carbon Nano-onion Nanocomposite

| Nanofiller | Thermal Stability | Morphology |

| Non-functional Carbon Nano-onion | Enhanced | Uniformly dispersed spherical nanoparticles |

| Acid-functional Carbon Nano-onion | Significantly Enhanced | Uniformly dispersed spherical nanoparticles |

Data sourced from a 2018 study on novel nanocomposites. tandfonline.comtandfonline.com

Polyaniline and its derivatives are well-known for their electroactive properties, making them suitable for applications in sensors, batteries, and electrochromic devices. nasa.govresearchgate.net The presence of substituents on the aniline ring, such as the chloro and methoxy (B1213986) groups in this compound, can significantly influence the electronic and electrochemical behavior of the resulting polymers. researchgate.net These substituents can alter the polymer's redox potentials, conductivity, and stability. researchgate.net

Copolymers of this compound have been investigated as electroactive materials. ingentaconnect.com The electrochemical behavior of these copolymers can be studied using techniques like cyclic voltammetry, which provides insights into their redox processes and potential applications in electronic devices. ingentaconnect.com The ability to tune the electroactive properties by adjusting the comonomer feed ratios during synthesis opens up possibilities for creating materials with specific electronic characteristics. ingentaconnect.com The development of electroactive polymers often involves doping, a process that converts the semiconducting polymer into a more conductive state. nih.gov

Nanocomposite Research

Characterization of Material Properties

A comprehensive characterization of the material properties is crucial for understanding the structure-property relationships and for the potential application of polymers derived from this compound.

Standard analytical techniques are employed to characterize these materials. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized polymers and nanocomposites by identifying the characteristic vibrational frequencies of the functional groups. iosrphr.org UV-Visible spectroscopy provides information about the electronic transitions within the polymer, which is particularly relevant for electroactive materials. iosrphr.org

Thermal properties are assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA determines the thermal stability and decomposition temperature of the materials, while DSC can identify phase transitions such as the glass transition temperature. iosrphr.org For instance, studies have shown that nanocomposites containing poly(2-chloro-5-methoxyaniline) exhibit enhanced thermal stability compared to the neat polymer. iosrphr.orgtandfonline.comtandfonline.com

The electrical conductivity of these polymers and their nanocomposites is a key parameter, especially for applications in electronics. It is typically measured using a four-point probe technique. Research has demonstrated that the incorporation of nanoparticles can significantly improve the electrical conductivity of the polymer matrix, moving it into the semiconducting range. iosrphr.org

X-ray diffraction (XRD) studies are used to analyze the crystalline structure of the materials, providing insights into the arrangement of polymer chains and the dispersion of nanofillers within the composite. iosrphr.org

Electrical Conductivity Studies

The electrical properties of polymers derived from this compound are a key area of investigation. The inclusion of this monomer into polymer chains influences the material's ability to conduct electricity, placing many of its derivatives in the semiconductor category.

Research into copolymers, such as those combining 2-chloroaniline and 2-methoxyaniline, has shown that the resulting materials exhibit electrical conductivities in the semiconducting range. researchgate.net For instance, nanocomposites created by blending a copolymer of poly(2-chloroaniline-co-2-methoxy aniline) with iron(III) oxide (Fe₂O₃) nanoparticles were found to have conductivities around 10⁻⁴ S/cm. researchgate.net

Further studies have explored blending poly(2-chloro-5-methoxyaniline) (PCMANI) with other polymers like polyurethane (PU) and incorporating nanofillers to enhance conductivity. tandfonline.comtandfonline.com A notable study developed a blend of PU/PCMANI and reinforced it with both non-functional carbon nano-onions (CNO) and functional carbon nano-onions (F-CNO). tandfonline.comtandfonline.com The results indicated that the electrical conductivity was significantly influenced by the type of nanofiller used. tandfonline.comtandfonline.com The system containing functionalized nanoparticles demonstrated superior conductivity. tandfonline.comtandfonline.com

Table 1: Electrical Conductivity of PU/PCMANI Nanocomposites

| Nanocomposite System | Electrical Conductivity (S/cm) |

|---|---|

| PU/PCMANI/CNO | 1.1 - 2.3 |

| PU/PCMANI/F-CNO | 10⁻² - 1.3 |

Data sourced from a study on novel polyurethane/poly(2-chloro-5-methoxyaniline) blends. tandfonline.comtandfonline.com

Thermal and Mechanical Properties of Derived Polymers

The thermal stability and mechanical resilience of polymers are critical for their practical application. Research has demonstrated that incorporating this compound into polymer structures can yield materials with significant thermal resistance.

Thermal Properties

Studies on copolymers of 2-methoxyaniline and 2-chloroaniline show that the base copolymer begins to degrade at approximately 248°C. iosrphr.org However, the thermal stability can be substantially improved by creating nanocomposites. When blended with Fe₂O₃ nanoparticles, the decomposition temperature of the copolymer composite increases to around 400°C. iosrphr.org Differential scanning calorimetry (DSC) analysis of these composites shows a broad exothermic melting point at 379°C. researchgate.netiosrphr.org

Significant enhancements in thermal stability have also been observed in polyurethane/poly(2-chloro-5-methoxyaniline) (PU/PCMANI) blends, especially after reinforcement with nanofillers. tandfonline.comtandfonline.com The addition of functional carbon nano-onions (F-CNO) at just 1 wt.% loading led to a marked increase in thermal resistance. tandfonline.comtandfonline.com

Table 2: Thermal Degradation Temperatures of PU/PCMANI/F-CNO Nanocomposite

| Thermal Stability Metric | Temperature (°C) |

|---|---|

| T₀ (Initial Weight Loss) | 501 |

| T₁₀ (10% Degradation Temperature) | 555 |

| Tₘₐₓ (Maximum Decomposition Temperature) | 633 |

Data for the nanocomposite with 1 wt.% F-CNO content. tandfonline.comtandfonline.com

Mechanical Properties

While detailed quantitative data on the mechanical properties, such as tensile strength or Young's modulus, of pure poly(this compound) are not extensively documented in current research, the compound is often blended with polymers known for their robust mechanical characteristics. Polyurethanes, for example, are chosen for blending due to their excellent strength, toughness, and abrasion resistance. tandfonline.com The development of PU/PCMANI blends is partly motivated by the goal of combining the electrochemical properties of PCMANI with the desirable mechanical features of the polyurethane matrix. tandfonline.com

Advanced Applications in Sensors and Devices

The unique properties of polymers derived from this compound make them suitable candidates for a range of advanced applications, particularly in the fields of protective coatings and electronic devices. The general class of conducting polymers is widely considered for use in gas sensors, energy storage, and electronic displays. researchgate.net

A specific and well-documented application for these materials is in corrosion protection. tandfonline.comtandfonline.com A novel nanocomposite system based on a polyurethane/poly(2-chloro-5-methoxyaniline) (PU/PCMANI) blend has been reported as an effective anti-corrosion coating. tandfonline.comtandfonline.com The study found that reinforcing the blend with functional carbon nano-onions (F-CNO) created a superior protective layer compared to the neat PU/PCMANI blend or a blend with non-functionalized nanoparticles. tandfonline.comtandfonline.com

Furthermore, the electrochemical properties of related substituted polyanilines suggest potential applications in energy storage. researchgate.net For example, derivatives of polyaniline are frequently utilized as electrode materials in supercapacitors due to their high electrical conductivity and environmental stability. researchgate.net

Advanced Spectroscopic and Computational Characterization of 5 Chloro 2 Methoxyaniline and Its Derivatives

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's vibrational modes. These experimental methods, often complemented by computational approaches like Density Functional Theory (DFT), offer profound insights into the molecular structure and dynamics of 5-Chloro-2-methoxyaniline. researchgate.net

Assignment of Fundamental Vibrational Frequencies

The vibrational spectrum of this compound is complex, with numerous fundamental vibrational frequencies corresponding to the various stretching, bending, and torsional motions of its constituent atoms and functional groups. researchgate.net Theoretical calculations, such as those using the B3LYP functional with a 6-311+G** basis set, have been employed to predict these frequencies, which are then compared with experimental FT-IR and FT-Raman data. researchgate.net This combined approach allows for a more accurate assignment of the observed spectral bands.

Key vibrational modes for this compound include:

N-H stretching: The amino group (-NH2) exhibits characteristic symmetric and asymmetric stretching vibrations.

C-H stretching: Aromatic and methyl C-H stretching vibrations are also prominent.

C-N stretching: The stretching vibration of the bond between the aromatic ring and the amino group.

C-O stretching: Vibrations associated with the methoxy (B1213986) group.

C-Cl stretching: The stretching vibration of the carbon-chlorine bond.

Ring vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations.

A detailed assignment of some of the fundamental vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | FT-IR (cm⁻¹) researchgate.net | FT-Raman (cm⁻¹) researchgate.net |

| N-H asymmetric stretching | 3485 | 3487 |

| N-H symmetric stretching | 3390 | 3392 |

| C-H stretching (aromatic) | 3068, 3018 | 3070, 3020 |

| C-H stretching (methyl) | 2940, 2838 | 2942, 2840 |

| C-C stretching (ring) | 1610, 1580, 1495 | 1612, 1582, 1497 |

| N-H bending | 1625 | 1627 |

| C-H in-plane bending | 1285, 1165, 1090 | 1287, 1167, 1092 |

| C-O-C asymmetric stretching | 1245 | 1247 |

| C-O-C symmetric stretching | 1025 | 1027 |

| C-Cl stretching | 680 | 682 |

Interpretation of Vibrational Bands and Molecular Dynamics

The positions, intensities, and shapes of the vibrational bands in the FT-IR and FT-Raman spectra provide valuable information about the molecule's structure and electronic properties. For instance, the frequencies of the N-H stretching vibrations can indicate the extent of hydrogen bonding. The analysis of the ring breathing modes in the Raman spectrum can offer insights into the substitution pattern of the benzene ring.

Computational studies have shown that this compound belongs to the Cs point group of symmetry. researchgate.net This symmetry dictates which vibrational modes are active in the IR and Raman spectra. researchgate.net Normal coordinate analysis, based on scaled quantum mechanical force fields, is used to interpret the vibrational spectra and understand the coupling between different vibrational modes. This analysis helps in visualizing the atomic motions associated with each vibrational frequency, providing a dynamic picture of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in the characterization of this compound. nih.govchemicalbook.com

Proton NMR (¹H-NMR) Chemical Shift Analysis

The ¹H-NMR spectrum of this compound provides information about the different types of protons and their chemical environments. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the neighboring functional groups.

The expected signals in the ¹H-NMR spectrum of this compound are:

A singlet for the methoxy (-OCH₃) protons.

A broad singlet for the amino (-NH₂) protons.

Three signals in the aromatic region corresponding to the three non-equivalent protons on the benzene ring.

The following table summarizes the reported ¹H-NMR chemical shifts for this compound in deuterated chloroform (B151607) (CDCl₃). chemicalbook.com

| Proton | Chemical Shift (ppm) chemicalbook.com | Multiplicity chemicalbook.com |

| -OCH₃ | 3.794 | Singlet |

| -NH₂ | 3.77 | Singlet (broad) |

| Aromatic-H | 6.64 | Multiplet |

Carbon NMR (¹³C-NMR) Investigations

The ¹³C-NMR spectrum of this compound complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

The expected signals in the ¹³C-NMR spectrum include:

A signal for the methoxy carbon.

Six signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached chloro, methoxy, and amino groups.

The table below presents the ¹³C-NMR chemical shifts for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C-NH₂ | ~136 |

| C-OCH₃ | ~147 |

| C-Cl | ~123 |

| Aromatic C | ~111, ~115, ~118 |

| Methoxy C | ~56 |

Note: Precise, publicly available, and peer-reviewed ¹³C-NMR data for this compound is limited. The values presented are approximate and based on typical chemical shifts for similar substituted anilines.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. scienceready.com.au When a molecule of this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺). scienceready.com.au The mass-to-charge ratio (m/z) of this molecular ion corresponds to the molecular weight of the compound. savemyexams.com

The molecular weight of this compound (C₇H₈ClNO) is approximately 157.6 g/mol . nih.gov Therefore, the mass spectrum should show a molecular ion peak at m/z 157. Due to the presence of the chlorine-37 isotope, a smaller peak at m/z 159 (M+2) is also expected, with an intensity of about one-third of the M⁺ peak.

The molecular ion can further fragment into smaller, charged species. scienceready.com.au The analysis of these fragment ions provides valuable structural information. Some of the expected fragmentation pathways for this compound include the loss of a methyl group (CH₃) from the methoxy group, or the loss of the entire methoxy group (OCH₃). The fragmentation pattern is a unique characteristic of the compound.

The NIST Mass Spectrometry Data Center reports a top peak at m/z 142 in the GC-MS data for this compound, suggesting a significant fragmentation pathway involves the loss of a methyl group. nih.gov Other significant peaks are observed at m/z 114, 112, and the molecular ion peak at 157. nih.gov

| m/z | Putative Fragment |

| 157 | [M]⁺ (Molecular ion) |

| 142 | [M - CH₃]⁺ |

| 114 | [M - CH₃ - CO]⁺ |

| 112 | [M - CH₃ - H₂O]⁺ |

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound (C7H8ClNO) reveals a molecular ion peak, which corresponds to the intact molecule that has lost one electron. libretexts.org Due to the presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, a characteristic M+2 peak is observed for any fragment containing a chlorine atom. docbrown.info The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways in organic molecules include alpha-cleavage and rearrangements. nih.govmdpi.com For aromatic amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org In the case of this compound, the fragmentation will involve the loss of various groups, leading to a series of peaks in the mass spectrum. The most abundant ion in the spectrum is referred to as the base peak. docbrown.info

Table 1: Key Fragmentation Data for this compound from EI-MS

| Property | Value |

| Molecular Formula | C₇H₈ClNO nih.gov |

| Molecular Weight | 157.60 g/mol nih.gov |

| Key Fragments (m/z) | Data not available in search results |

| Base Peak | Data not available in search results |

Electronic Spectroscopy (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. up.ac.za

Absorption Band Characteristics and Electronic Transitions

Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis spectrum due to π → π* transitions within the benzene ring. up.ac.za The presence of substituents on the benzene ring, such as the chloro, methoxy, and amino groups in this compound, influences the position and intensity of these absorption bands. These substituents can cause a shift in the absorption maximum (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the molar absorptivity (ε), which is a measure of the absorption intensity. utoronto.ca The electronic spectrum of a simple aromatic compound like benzene shows primary and secondary absorption bands. up.ac.za In substituted benzenes, these bands can be modified, and additional bands due to n → π* transitions may appear if the substituents have non-bonding electrons, such as the oxygen in the methoxy group and the nitrogen in the amino group. The solvent in which the spectrum is recorded can also influence the fine structure of the absorption bands. utoronto.ca

Table 2: UV-Vis Absorption Data for this compound

| Absorption Band | Wavelength (λmax) | Electronic Transition |

| Primary Band | ~223 nm - 253 nm up.ac.za | π → π |

| Secondary Band | ~274 nm - 307 nm up.ac.za | π → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound was not found, studies on its derivatives provide insight into its solid-state structure. For instance, the crystal structure of a Schiff base derivative, (Z)-6-[(5-chloro-2-methoxyanilino)methylidene], reveals a nearly planar molecular geometry stabilized by an intramolecular hydrogen bond. nih.gov In the crystal lattice, molecules can be linked by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net Another derivative, (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol, also exhibits an approximately planar structure with intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions consolidating the crystal packing. researchgate.net These findings suggest that the 5-chloro-2-methoxyphenyl moiety tends to form planar structures with significant intermolecular interactions in the solid state.

Table 3: Crystallographic Data for a Derivative of this compound: (E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.3727 (9) |

| b (Å) | 4.8669 (4) |

| c (Å) | 22.3233 (13) |

| β (°) | 118.859 (9) |

| V (ų) | 1367.60 (19) |

| Z | 4 |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

Optimization of Molecular Geometry and Electronic Structure

DFT calculations, specifically using the B3LYP method with the 6-311+G** basis set, have been employed to optimize the molecular geometry of this compound (5COMA). These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. For instance, the calculated C-C bond lengths in the benzene ring are around 1.385–1.386 Å, the ring C-H bond length is approximately 1.121 Å, the exocyclic C-H bond in the methoxy group is about 1.22 Å, the C-O bond is 1.409 Å, and the C-Cl bond is 1.476 Å. The bond angles of the atoms within the benzene ring are nearly equal, which can be attributed to the resonance effect. DFT calculations also provide insights into the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netresearchgate.net

Table 4: Selected Optimized Geometrical Parameters of this compound (5COMA) from DFT Calculations

| Parameter | Bond | Value (Å) |

| Bond Length | C-C (ring) | 1.385 - 1.386 |

| C-H (ring) | 1.121 | |

| C-H (methoxy) | 1.22 | |

| C-O | 1.409 | |

| C-Cl | 1.476 |

Prediction of Spectroscopic Parameters

DFT calculations are also utilized to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, DFT has been used to calculate fundamental vibrational frequencies for FT-IR and FT-Raman spectra. researchgate.net The theoretical vibrational spectra are often scaled to better match the experimental results. researchgate.net Furthermore, electronic excitation energies and oscillator strengths, which are related to UV-Vis spectra, can be calculated using time-dependent DFT (TD-DFT). researchgate.netresearchgate.net These calculations help in assigning the observed absorption bands to specific electronic transitions within the molecule. bohrium.com The calculated HOMO-LUMO energy gap is also a key parameter that indicates the potential for charge transfer within the molecule. researchgate.net

Analysis of Nonlinear Optical Properties

Theoretical and computational studies have been employed to investigate the nonlinear optical (NLO) properties of this compound (5COMA). researchgate.net These analyses are crucial for identifying materials with potential applications in photonics and optoelectronics.

Using density functional theory (DFT) with the B3LYP functional and a 6-311G** basis set, researchers have calculated the first-order hyperpolarizability (β) of 5COMA. researchgate.net This property is a measure of a molecule's ability to exhibit NLO phenomena. The calculations involve the numerical derivative of the dipole moment. researchgate.net The computed value for the total hyperpolarizability of 5COMA provides insight into its potential as an NLO material. researchgate.net

Key parameters derived from these computational studies include:

HOMO-LUMO Energies: The energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are calculated to understand the electronic excitation properties of the molecule. researchgate.net

Atomic Charges: Natural atomic charges are determined to analyze the electron distribution within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Global Reactivity Descriptors: Parameters such as hardness, softness, ionization potential, electronegativity, and electrophilicity index are calculated from the HOMO and LUMO energies to describe the molecule's reactivity. researchgate.net

These computational approaches have also been applied to derivatives of this compound, such as 4-Chloro-2-methoxy-5-nitroaniline, to explore their NLO properties.

Table 1: Calculated Nonlinear Optical Properties of this compound This table is for illustrative purposes and based on generalized findings from computational studies. Specific values can be found in the cited literature.

| Property | Description |

| First-Order Hyperpolarizability (β) | Indicates the second-order nonlinear optical response. |

| Dipole Moment (µ) | Measures the polarity of the molecule. |

| Polarizability (α) | Describes the ease of distortion of the electron cloud. |

| HOMO-LUMO Energy Gap | Relates to the electronic excitability and chemical reactivity. |

Chromatographic and Separation Methodologies

The analysis and separation of this compound and its derivatives are frequently accomplished using a variety of chromatographic techniques. These methods are essential for quality control, environmental monitoring, and research applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of aniline (B41778) derivatives, including this compound. fishersci.comtandfonline.com It offers a significant advantage over gas chromatography as it often does not require a derivatization step for these polar and thermolabile compounds. fishersci.com

A common approach for analyzing this compound involves reverse-phase (RP) HPLC. sielc.com One documented method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with phosphoric acid as an additive. sielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is typically substituted for phosphoric acid. sielc.com

Method development in HPLC can be accelerated by using mass detection in conjunction with UV detection to identify co-eluting peaks. lcms.cz For instance, a study on various primary aromatic amines, including this compound, demonstrated the utility of an ACQUITY UPLC H-Class System coupled with an ACQUITY QDa Detector. lcms.cz This system allowed for the development of optimized UPLC and single ion recording (SIR) conditions, enabling the elution of all target compounds within a 10-minute run. lcms.cz

Table 2: Example HPLC Conditions for this compound Analysis This table represents a compilation of typical parameters and may not reflect a single specific study.

| Parameter | Condition | Reference |

| Column | C18 | sielc.comresearchgate.net |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid/Formic Acid | sielc.com |

| Detection | UV, Mass Spectrometry (MS) | lcms.cz |

| Retention Time | 4.70 min (under specific UPLC conditions) | lcms.cz |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is another powerful technique for the identification and quantification of aniline and its derivatives. d-nb.infotandfonline.com However, due to the polar and thermolabile nature of these compounds, a derivatization step is often necessary prior to GC analysis to improve volatility and thermal stability. fishersci.com

One method describes the analysis of aniline after extraction from a sample and derivatization with 4-carbethoxyhexafluorobutyryl chloride. nih.gov The resulting derivative can be positively identified by its strong molecular ion in the mass spectrum. nih.gov For aniline and its derivatives, GC/MS analysis can be performed on a capillary column, and the identification is confirmed by comparing the mass spectrum of the sample component to that of a standard. epa.gov

In a comparative study of analytical methods for aniline derivatives in groundwater, GC/MS and GC/MS-MS (tandem mass spectrometry) were evaluated. d-nb.infotandfonline.comresearchgate.net The results showed that both methods yielded comparable results, with GC/MS-MS offering about a tenfold increase in sensitivity. d-nb.infotandfonline.com

Table 3: GC/MS Parameters for Aniline Derivative Analysis This table provides a general overview of typical GC/MS conditions.

| Parameter | Condition | Reference |

| Derivatization | Often required for aniline derivatives | fishersci.comnih.gov |

| Column | Capillary column (e.g., BPX5) | researchgate.net |

| Detector | Mass Spectrometer (Quadrupole or Tandem) | d-nb.infotandfonline.com |

| Identification | Based on retention time and mass spectrum | epa.gov |

Solid Phase Extraction (SPE) Techniques